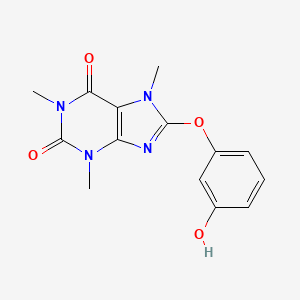![molecular formula C17H21N3O3 B4412783 2-(2-methyl-1H-indol-3-yl)-N-[2-(4-morpholinyl)ethyl]-2-oxoacetamide](/img/structure/B4412783.png)
2-(2-methyl-1H-indol-3-yl)-N-[2-(4-morpholinyl)ethyl]-2-oxoacetamide
Overview
Description
2-(2-methyl-1H-indol-3-yl)-N-[2-(4-morpholinyl)ethyl]-2-oxoacetamide, also known as MI-219, is a small molecule inhibitor of the MDM2-p53 interaction. This molecule has gained significant attention in the scientific community due to its potential use in cancer therapy.
Mechanism of Action
2-(2-methyl-1H-indol-3-yl)-N-[2-(4-morpholinyl)ethyl]-2-oxoacetamide binds to the hydrophobic pocket of MDM2, preventing its interaction with p53. This leads to the stabilization and activation of p53, which induces cell cycle arrest and apoptosis in cancer cells. This compound has been shown to have high affinity and specificity for MDM2, making it a potent inhibitor of the MDM2-p53 interaction.
Biochemical and Physiological Effects:
This compound has been shown to induce cell cycle arrest and apoptosis in a variety of cancer cell lines. It has also been shown to inhibit tumor growth in mouse models of cancer. This compound has been found to be well-tolerated in preclinical studies, with no significant toxicity observed.
Advantages and Limitations for Lab Experiments
2-(2-methyl-1H-indol-3-yl)-N-[2-(4-morpholinyl)ethyl]-2-oxoacetamide has several advantages for lab experiments. It is a small molecule inhibitor, making it easy to synthesize and modify. It has high affinity and specificity for MDM2, making it a potent inhibitor of the MDM2-p53 interaction. However, this compound has some limitations for lab experiments. It has poor solubility in aqueous solutions, making it difficult to use in some assays. It also has a short half-life in vivo, which may limit its effectiveness as a cancer therapy.
Future Directions
For 2-(2-methyl-1H-indol-3-yl)-N-[2-(4-morpholinyl)ethyl]-2-oxoacetamide research include the development of more potent and selective MDM2 inhibitors, investigation of this compound in combination with other cancer therapies, and the development of this compound analogs with improved properties.
Scientific Research Applications
2-(2-methyl-1H-indol-3-yl)-N-[2-(4-morpholinyl)ethyl]-2-oxoacetamide has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the MDM2-p53 interaction, leading to the stabilization and activation of p53, a tumor suppressor protein. This activation of p53 induces cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for cancer treatment.
properties
IUPAC Name |
2-(2-methyl-1H-indol-3-yl)-N-(2-morpholin-4-ylethyl)-2-oxoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c1-12-15(13-4-2-3-5-14(13)19-12)16(21)17(22)18-6-7-20-8-10-23-11-9-20/h2-5,19H,6-11H2,1H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITXPHLARTIFPGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)NCCN3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(acetylamino)phenyl]-2-(methylthio)benzamide](/img/structure/B4412702.png)

![3-chloro-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4412722.png)
![N,12,15,15-tetramethyl-3,10-diazatetracyclo[10.2.1.0~2,11~.0~4,9~]pentadeca-2(11),3,5,7,9-pentaene-1-carboxamide](/img/structure/B4412726.png)
![1-[(3,5-dimethyl-1-piperidinyl)carbonyl]-4,7,7-trimethyl-2-oxabicyclo[2.2.1]heptan-3-one](/img/structure/B4412731.png)
![N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]methanesulfonamide](/img/structure/B4412743.png)
![2,4-dimethoxy-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide](/img/structure/B4412744.png)
![2-fluoro-N-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]benzamide](/img/structure/B4412754.png)
![N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-[(4-methylphenyl)thio]acetamide](/img/structure/B4412759.png)
![2-[(4-methylphenyl)sulfonyl]-N-2-pyrimidinylacetamide](/img/structure/B4412761.png)
![2-[4-({[2-(dimethylamino)ethyl]amino}methyl)-2-methoxyphenoxy]acetamide dihydrochloride](/img/structure/B4412769.png)
![2-methyl-4-[2-(1-piperidinyl)ethyl]-4H-[1,3]thiazolo[5,4-b]indole hydrochloride](/img/structure/B4412771.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-propen-1-amine hydrochloride](/img/structure/B4412773.png)
![benzyl [2-(1-pyrrolidinylcarbonyl)phenyl]carbamate](/img/structure/B4412776.png)